2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one
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Overview
Description
2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains an indazole core, which is known for its diverse biological activities, and an azepane ring, which contributes to its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an azepane derivative, followed by its reaction with an indazole precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process. The goal is to achieve a consistent and high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives with altered functional groups, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Due to its potential therapeutic properties, it is being investigated for its use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be utilized in the development of new materials and as a chemical intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one involves its interaction with specific molecular targets and pathways within biological systems. It is believed to act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one include:
(2-Azepan-1-yl-2-phenylethyl)amine: This compound shares the azepane ring structure and exhibits similar chemical reactivity.
2-(azepan-1-yl)ethan-1-amine: Another compound with the azepane ring, used in various chemical reactions.
azepan-1-yl-2-oxoethyl benzo[b]oxazinone:
Uniqueness
What sets this compound apart is its unique combination of the indazole core and the azepane ring. This structural feature contributes to its diverse biological activities and makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-16(20-9-5-1-2-6-10-20)13-21-11-12-22-17(18(21)24)14-7-3-4-8-15(14)19-22/h11-12H,1-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRGPUWDCQZTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CN3C(=C4CCCCC4=N3)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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